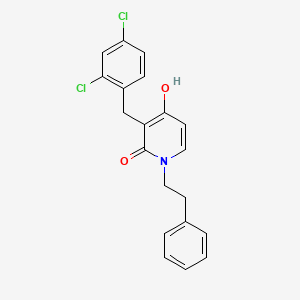

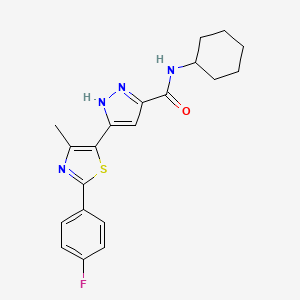

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves complex reactions, aiming to introduce specific functional groups that contribute to the compound's activity and properties. Studies on the synthesis of similar compounds, such as tetrahydroisoquinolines, involve multi-step processes including condensation, sulfonation, and alkylation reactions to achieve the desired molecular structure (Hara et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves the examination of crystal structures and intramolecular hydrogen bonding. For example, the structural study of related tetrahydroisoquinoline derivatives reveals information on tautomeric forms and the stabilization effect of intramolecular hydrogen bonds (Mikhailov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of tetrahydroquinoline derivatives are influenced by their functional groups. Sulfonamide and fluorine groups can significantly affect the compound's interaction with biological targets and its overall reactivity. Studies on similar molecules have explored their binding and inhibitory activities, demonstrating the impact of these groups on the compound's biological properties (Romero et al., 2004).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the tetrahydroquinoline core. Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze these compounds, providing insights into their behavior under various conditions (Inoue et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and related compounds, such as their reactivity towards different chemical agents and stability under various chemical conditions, are essential for understanding their potential applications. Studies on the reactivity of similar compounds provide valuable information on their potential as intermediates in the synthesis of more complex molecules (Busujima et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The antibacterial properties of fluoroquinolones, which share a resemblance with the fluoroaryl component of the compound, have been extensively studied. For instance, research into 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrates broad antibacterial activity, suggesting that the fluoroaryl segment could contribute to antimicrobial efficacy (Goueffon, Montay, Roquet, & Pesson, 1981).

Vasodilation Activity

Compounds with tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, indicating potential for renal vasodilation applications. This suggests that tetrahydroquinoline derivatives in the compound could offer therapeutic avenues in cardiovascular research (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

Enzyme Inhibition

Research involving methanesulfonyl fluoride and its interactions with acetylcholinesterase highlights the potential of methanesulfonamide-based compounds to act as enzyme inhibitors. These findings imply possible applications in designing inhibitors for specific enzymes (Kitz & Wilson, 1963).

Neurotransmitter Regulation

Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) suggest that the sulfonamide and tetrahydroquinoline components can be tailored for selective inhibition of enzymes involved in neurotransmitter regulation, indicating potential for neurological and psychiatric disorder treatments (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Catalytic Asymmetric Synthesis

The catalytic asymmetric addition to cyclic N-acyl-iminium using sulfone-bearing compounds demonstrates the utility of such structures in synthetic chemistry, specifically in generating compounds with quaternary stereocenters (Bhosale, Císařová, Kamlar, & Veselý, 2022). This highlights potential applications in the development of novel synthetic pathways and drug discovery.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-20-16-8-7-15(10-13(16)4-9-17(20)21)19-24(22,23)11-12-2-5-14(18)6-3-12/h2-3,5-8,10,19H,4,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFNUKWIEXOLPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)